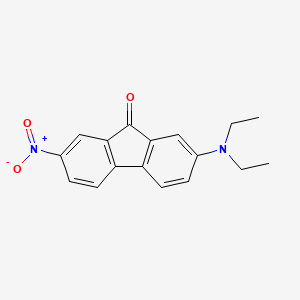
2-(Diethylamino)-7-nitro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-7-nitro-9H-fluoren-9-one is an organic compound with a complex structure that includes a diethylamino group, a nitro group, and a fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-7-nitro-9H-fluoren-9-one typically involves multiple stepsThe nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-7-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Diethylamine or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Various oxidized forms of the compound.
Substitution: Compounds with different nucleophilic groups replacing the diethylamino group.
Applications De Recherche Scientifique
2-(Diethylamino)-7-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-7-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound’s diethylamino group can interact with various enzymes and receptors, altering their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: Shares the diethylamino group but lacks the nitro and fluorenone components.
2-Nitrobiphenyl: Contains a nitro group but has a different core structure.
Lidocaine: Contains a diethylamino group and is used as a local anesthetic.
Uniqueness
2-(Diethylamino)-7-nitro-9H-fluoren-9-one is unique due to its combination of a diethylamino group, a nitro group, and a fluorenone core.
Propriétés
Numéro CAS |
263551-91-3 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
2-(diethylamino)-7-nitrofluoren-9-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-18(4-2)11-5-7-13-14-8-6-12(19(21)22)10-16(14)17(20)15(13)9-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
DRQFALXFASTYFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
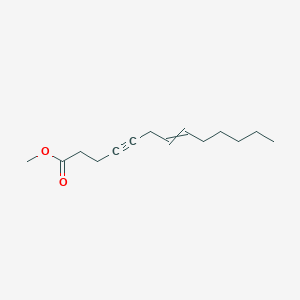
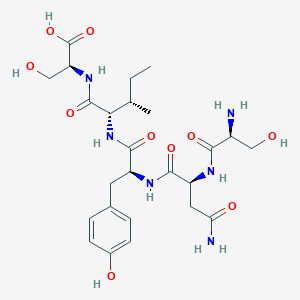

![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
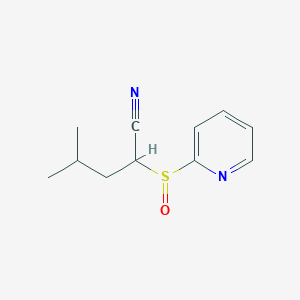

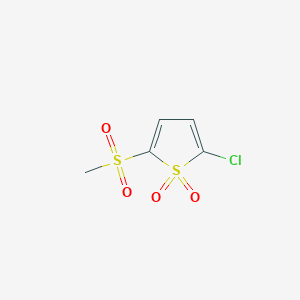
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
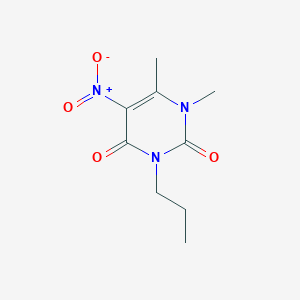
phosphanium bromide](/img/structure/B14253130.png)
